|

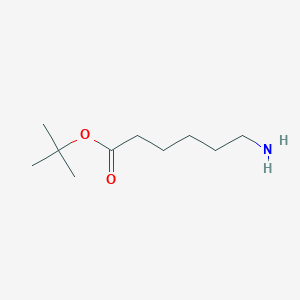

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.C(=O)(O)[O-].[Na+].[CH3:19][C:20](O)([CH3:22])[CH3:21]>>[C:20]([O:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH2:1])([CH3:22])([CH3:21])[CH3:19] |f:2.3|

|

|

Name

|

|

|

Quantity

|

0.383 kg

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCC(=O)O

|

|

Name

|

|

|

Quantity

|

3.14 kg

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0.537 kg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

2.97 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)O

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 (± 5) °C

|

|

Type

|

CUSTOM

|

|

Details

|

to stir at 20-30° C. for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

In a 10 L reaction flask

|

|

Type

|

CUSTOM

|

|

Details

|

equipped with N2 inlet

|

|

Type

|

ADDITION

|

|

Details

|

The maximum temperature during the addition

|

|

Type

|

CUSTOM

|

|

Details

|

is kept at about 30° C

|

|

Type

|

ADDITION

|

|

Details

|

Upon complete addition

|

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated via rotary evaporation (max 40° C. bath)

|

|

Type

|

ADDITION

|

|

Details

|

Excess thionyl chloride was chased-off by the addition of toluene (0.843 Kg)

|

|

Type

|

CONCENTRATION

|

|

Details

|

the solution was re-concentrated via rotary evaporation (max 40° C. bath)

|

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

|

Type

|

STIRRING

|

|

Details

|

to stir at 20-30° C. for 2 h

|

|

Duration

|

2 h

|

|

Type

|

CUSTOM

|

|

Details

|

The excess t-BuOH was removed in vacuo (max 40° C. bath) and residue

|

|

Type

|

ADDITION

|

|

Details

|

diluted with 5.17 Kg of ethyl acetate

|

|

Type

|

WASH

|

|

Details

|

washed with four portions of 1M NaOH (0.307 Kg in 7.68 Kg water), three portions of H2O (1.92 Kg), one portion of sat. aq. NaCl (0.767 Kg in 1.92 Kg water)

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous Na2SO4 (0.383 Kg)

|

|

Type

|

FILTRATION

|

|

Details

|

filtered via Buchner funnel

|

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo (max 50° C. bath)

|

|

Type

|

DISTILLATION

|

|

Details

|

The tan liquid residue was distilled (bp 97-98° C./2 mmHg)

|

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(CCCCCN)=O

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.29 kg | |

| YIELD: PERCENTYIELD | 53% | |

| YIELD: CALCULATEDPERCENTYIELD | 53% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |